molecular formula C11H12ClN5 B8437308 2-(4-Chlorophenylamino)-4-methylamino-5-amino-pyrimidine

2-(4-Chlorophenylamino)-4-methylamino-5-amino-pyrimidine

Cat. No.: B8437308
M. Wt: 249.70 g/mol
InChI Key: CBOPNZROELHYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenylamino)-4-methylamino-5-amino-pyrimidine is a useful research compound. Its molecular formula is C11H12ClN5 and its molecular weight is 249.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-4-N-methylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C11H12ClN5/c1-14-10-9(13)6-15-11(17-10)16-8-4-2-7(12)3-5-8/h2-6H,13H2,1H3,(H2,14,15,16,17)

InChI Key

CBOPNZROELHYCJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1N)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.0 g of 2-(4-chlorophenylamino)-4-methylamino-5-nitro-pyrimidine are hydrogenated in 300 ml of methanol and 150 ml of dimethylformamide in the presence of 1 g of platinum on charcoal (5% platinum) for one hour at a hydrogen pressure of 50 psi. The reaction mixture is filtered and the filtrate is evaporated to dryness in vacuo. The residue is combined with 40 ml water and stirred for 30 minutes. The solid is suction filtered, washed with water and dried.
Name
2-(4-chlorophenylamino)-4-methylamino-5-nitro-pyrimidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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